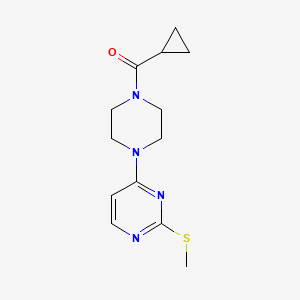
1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Like many other benzoxazole derivatives, it may interact with its targets by forming hydrogen bonds and aromatic interactions .
Biochemical Pathways
Some benzoxazole derivatives have been shown to exhibit radical scavenging abilities , suggesting that this compound might also interact with pathways involving oxidative stress.
Pharmacokinetics
Its predicted properties include a boiling point of 4865±410 °C and a density of 1364±006 g/cm3 . Its pKa is predicted to be 4.65±0.10 , which could influence its absorption and distribution in the body.
Preparation Methods
The synthesis of 1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Chlorination: The benzoxazole ring is then chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.
Piperidine Introduction: The chlorinated benzoxazole is reacted with piperidine to introduce the piperidine ring at the 2-position.
Carboxamide Formation: Finally, the piperidine derivative is converted to the carboxamide by reacting it with a suitable carboxylic acid derivative or an amide-forming reagent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom at the 5-position can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Benzoxazole derivatives have shown activity against various diseases, including cancer, bacterial infections, and neurological disorders.
Biological Studies: It is used in biological assays to study its effects on different biological targets, such as enzymes and receptors.
Material Science: The compound can be used as a building block in the synthesis of advanced materials with specific properties, such as fluorescence or conductivity.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Comparison with Similar Compounds
1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide can be compared with other benzoxazole derivatives, such as:
1-(5-Methoxy-1,3-benzoxazol-2-yl)-3-piperidinecarboxylic acid: This compound has a methoxy group instead of a chlorine atom, which may alter its biological activity and chemical reactivity.
1-(6-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid: The chlorine atom is positioned differently, which can affect the compound’s properties and applications.
1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]acetic acid: This compound has a different substitution pattern and functional groups, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the piperidine ring and carboxamide group, which contribute to its diverse applications and reactivity.
Properties
IUPAC Name |
1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c14-9-1-2-11-10(7-9)16-13(19-11)17-5-3-8(4-6-17)12(15)18/h1-2,7-8H,3-6H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPUKFZGPMKHNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(O2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6460325.png)
![4-(2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6460329.png)

![5-methoxy-2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6460354.png)
![4-methyl-2-(methylsulfanyl)-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6460355.png)
![5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B6460363.png)



![2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6460384.png)
![N-[1-(3-cyano-6-methylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6460391.png)


![5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B6460402.png)
